molecular formula C10H8N2O2 B065444 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione CAS No. 183802-11-1

1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione

Cat. No. B065444
CAS RN: 183802-11-1
M. Wt: 188.18 g/mol
InChI Key: QWRRDSYQRGYEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione, also known as PDQ, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. PDQ is a bicyclic molecule that contains a pyrrole and quinoxaline ring system. It has been found to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione is not fully understood. However, it has been proposed that 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione may also inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has also been found to inhibit the production of reactive oxygen species and inflammatory cytokines. In addition, 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has been found to increase the activity of antioxidant enzymes and decrease the activity of pro-inflammatory enzymes.

Advantages and Limitations for Lab Experiments

1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione is also stable under normal laboratory conditions. However, 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has some limitations for lab experiments. It has a low solubility in water, which may limit its application in aqueous environments. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione is also sensitive to light and may decompose under prolonged exposure to light.

Future Directions

1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione research has several future directions. One direction is to explore the structure-activity relationship of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione and its analogs. Another direction is to investigate the potential applications of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione in combination therapy with other anticancer drugs. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione may also have potential applications in the treatment of viral and bacterial infections. Further research is needed to fully understand the mechanism of action of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione and its potential applications in medicinal chemistry.

Synthesis Methods

1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione can be synthesized through several methods, including the condensation of o-phenylenediamine with ethyl acetoacetate, followed by cyclization and oxidation. Another method involves the reaction of 2,3-diaminophenazine with ethyl acetoacetate, followed by cyclization and oxidation. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione can also be synthesized through a one-pot reaction of o-phenylenediamine with ethyl acetoacetate and ammonium acetate, followed by cyclization and oxidation. The yields of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione from these methods range from 30% to 60%.

Scientific Research Applications

1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancer. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has been found to exhibit anti-inflammatory and antioxidant activities.

properties

CAS RN

183802-11-1

Product Name

1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1,9-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,10-dione

InChI

InChI=1S/C10H8N2O2/c13-8-5-12-9(14)4-6-2-1-3-7(11-8)10(6)12/h1-3H,4-5H2,(H,11,13)

InChI Key

QWRRDSYQRGYEIJ-UHFFFAOYSA-N

SMILES

C1C2=C3C(=CC=C2)NC(=O)CN3C1=O

Canonical SMILES

C1C2=C3C(=CC=C2)NC(=O)CN3C1=O

Origin of Product

United States

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